molecular formula C23H29ClN2OS B2728188 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone hydrochloride CAS No. 2034526-02-6

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone hydrochloride

Cat. No.: B2728188
CAS No.: 2034526-02-6
M. Wt: 417.01
InChI Key: FOSDYVXTKAQSQQ-UHFFFAOYSA-N
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Description

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone hydrochloride is an intriguing organic compound that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone hydrochloride generally involves multi-step organic reactions. The starting materials often include substituted benzene derivatives, azetidines, and isoquinolines. The reaction conditions can include:

  • Solvents: Commonly used solvents such as ethanol, methanol, or dichloromethane.

  • Catalysts: Acid or base catalysts depending on the step of the reaction.

  • Temperature: Reactions may require specific temperatures ranging from room temperature to elevated temperatures (50-100°C) to promote the formation of the desired product.

Industrial Production Methods: : Industrial production methods may involve:

  • Scaling up the laboratory synthetic routes with optimized reaction conditions.

  • Using automated reactors to ensure precise control of reaction parameters.

  • Employing purification techniques such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: : 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone hydrochloride can undergo various chemical reactions, including:

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

  • Reduction: It may be reduced by reagents such as lithium aluminum hydride.

  • Substitution: The functional groups in the compound allow for substitution reactions under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or basic media.

  • Reduction: Lithium aluminum hydride in dry ether.

  • Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed: : The major products depend on the specific type of reaction:

  • Oxidation: Potentially forming carboxylic acids or ketones.

  • Reduction: Producing alcohols or amines.

  • Substitution: Generating various substituted derivatives.

Scientific Research Applications

Biology: : May serve as a ligand in biochemical assays to study enzyme inhibition or receptor binding.

Medicine: : Explored for its potential therapeutic properties, such as its role as a pharmacophore in drug design, particularly in targeting specific receptors or enzymes.

Industry: : Utilized in material science for the synthesis of advanced polymers or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The exact mechanism of action for 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone hydrochloride can vary depending on its application. Generally, it may interact with molecular targets such as:

  • Enzymes: Inhibiting or activating enzyme activity through binding to active sites or allosteric sites.

  • Receptors: Modulating receptor activity by acting as an agonist or antagonist.

  • Pathways: Influencing cellular pathways by altering signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(4-Bromoisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone hydrochloride: Differing by the substitution of a bromine atom, which may affect its chemical reactivity and biological activity.

Uniqueness: : 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone hydrochloride stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness can lead to specific applications that are not achievable with other compounds.

Properties

IUPAC Name

1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2OS.ClH/c1-17(2)27-22-9-7-18(8-10-22)13-23(26)25-15-21(16-25)24-12-11-19-5-3-4-6-20(19)14-24;/h3-10,17,21H,11-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSDYVXTKAQSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)N3CCC4=CC=CC=C4C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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